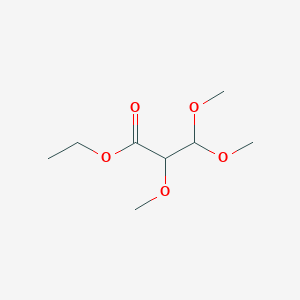

Ethyl 2,3,3-trimethoxypropanoate

Description

Ethyl 2,3,3-trimethoxypropanoate (C₈H₁₆O₅, molecular weight: 192.21 g/mol) is a methoxy-substituted propanoate ester characterized by three methoxy groups at positions 2, 3, and 3 of the propanoate backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its methoxy groups confer electron-donating properties, influencing reactivity in nucleophilic substitutions and cyclization reactions.

Properties

CAS No. |

6085-14-9 |

|---|---|

Molecular Formula |

C8H16O5 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

ethyl 2,3,3-trimethoxypropanoate |

InChI |

InChI=1S/C8H16O5/c1-5-13-7(9)6(10-2)8(11-3)12-4/h6,8H,5H2,1-4H3 |

InChI Key |

UOCZQBSEDJAGEO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3,3-trimethoxypropanoate typically involves the esterification of 2,3,3-trimethoxypropanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3,3-trimethoxypropanoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 2,3,3-trimethoxypropanoic acid and ethanol.

Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under controlled conditions.

Major Products Formed:

Hydrolysis: 2,3,3-trimethoxypropanoic acid and ethanol.

Reduction: 2,3,3-trimethoxypropanol.

Substitution: Depending on the nucleophile used, various substituted derivatives.

Scientific Research Applications

Ethyl 2,3,3-trimethoxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,3,3-trimethoxypropanoate involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-Diethoxyphosphoryloxy-3,3,3-Trifluoropropanoate (CAS 256332-85-1)

Molecular Formula : C₉H₁₆F₃O₆P

Molecular Weight : 308.19 g/mol

Key Functional Groups : Diethoxyphosphoryloxy (PO(OEt)₂) and trifluoromethyl (CF₃) groups .

Comparison :

- Structural Differences : Replaces methoxy groups with phosphoryloxy and fluorine substituents.

- Reactivity : The phosphoryloxy group enhances electrophilicity, making it suitable for phosphorylation reactions. The trifluoromethyl group increases stability against metabolic degradation.

- Applications: Likely used in fluorinated drug synthesis or as a phosphorylating agent, contrasting with the methoxy-driven electron donation in ethyl 2,3,3-trimethoxypropanoate.

Ethyl 2,2-Difluoro-3-Hydroxy-3-(3-Methoxyphenyl)Propanoate (CAS 1706452-47-2)

Molecular Formula : C₁₃H₁₄F₂O₅

Molecular Weight : 300.25 g/mol

Key Functional Groups : Difluoro (CF₂), hydroxy (OH), and 3-methoxyphenyl substituents .

Comparison :

- Structural Differences : Incorporates fluorine atoms, a hydroxy group, and an aromatic methoxyphenyl ring.

- Reactivity: The hydroxy group enables hydrogen bonding, while the difluoro moiety increases lipophilicity.

- Applications: Potential use in chiral synthesis or bioactive molecules, differing from the non-aromatic, non-fluorinated this compound.

Ethyl 2,3,3-Tris(4-(Benzyloxy)-3-Methoxyphenyl)Propanoate (Compound 6aa')

Key Functional Groups : Three 4-(benzyloxy)-3-methoxyphenyl substituents .

Comparison :

- Structural Differences : A highly complex derivative with benzyloxy-protected aromatic rings.

- Reactivity : Increased steric hindrance and aromaticity reduce reactivity in simple substitutions but enhance antiproliferative activity, as reported in cancer research .

- Applications: Studied for anticancer properties, unlike the simpler this compound, which is more suited to synthetic intermediates.

Data Table: Comparative Analysis

This compound

- Synthetic Utility : Methoxy groups facilitate electron donation, accelerating reactions like Claisen condensations.

- Limitations: Limited bioactivity due to the absence of aromatic or fluorinated groups.

Fluorinated and Phosphorylated Analogs

- Ethyl 2-diethoxyphosphoryloxy-3,3,3-trifluoropropanoate: Demonstrated stability in hydrolytic conditions, making it valuable for prodrug design .

- Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate: Shows promise in asymmetric catalysis due to its chiral center and hydrogen-bonding capacity .

Antiproliferative Derivatives

- Ethyl 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)propanoate: Exhibited significant cytotoxicity in cancer cell lines, attributed to its polyphenolic structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.